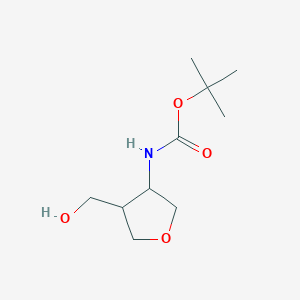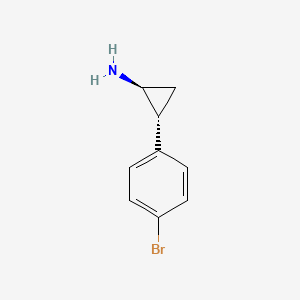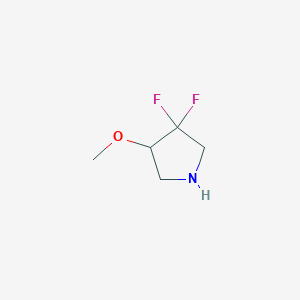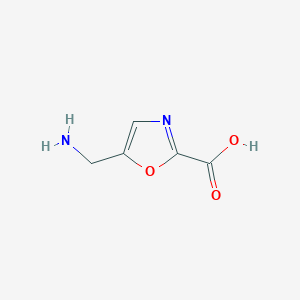
1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula C6H11ClFN3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms
Métodos De Preparación
The synthesis of 1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Ethylation: The ethyl group is introduced at the 1-position of the pyrazole ring through an alkylation reaction using ethyl halides in the presence of a base.
Aminomethylation: The final step involves the introduction of the aminomethyl group at the 4-position of the pyrazole ring. This can be achieved through a Mannich reaction, where the pyrazole is reacted with formaldehyde and a primary or secondary amine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrazole derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological and inflammatory disorders.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a bioactive molecule.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an inhibitor or modulator of enzymes or receptors involved in disease pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, thereby improving its efficacy.
Comparación Con Compuestos Similares
1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine can be compared with other similar compounds such as:
1-(1-Ethyl-5-chloro-1h-pyrazol-4-yl)methanamine: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-(1-Ethyl-5-bromo-1h-pyrazol-4-yl)methanamine:
1-(1-Ethyl-5-iodo-1h-pyrazol-4-yl)methanamine: The presence of an iodine atom can significantly alter the compound’s reactivity and interaction with biological targets.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and influences its chemical behavior and biological activity.
Propiedades
IUPAC Name |
(1-ethyl-5-fluoropyrazol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3/c1-2-10-6(7)5(3-8)4-9-10/h4H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMCPAZGYLFABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate](/img/structure/B8012465.png)

![Methylcis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate](/img/structure/B8012475.png)







